Phenethyl cinnamate is an ester. It is found naturally as a constituent of the essential oil extracted from the flowers of Melodorum fruticosum []. In the realm of scientific research, phenethyl cinnamate is primarily recognized for its aromatic properties and is utilized as a fragrance material [, ].
Phenethyl cinnamate can be sourced from natural products, particularly cinnamon, where cinnamic acid is a key component. It falls under the category of phenylpropanoids, which are a class of plant secondary metabolites. The compound is primarily classified as an aromatic ester, characterized by its pleasant scent and potential use in flavoring and fragrance formulations.
Phenethyl cinnamate is synthesized through the esterification process, typically involving the following methods:
The molecular formula of phenethyl cinnamate is . Its structure consists of a phenyl group attached to a trans double bond (alkene) and an ester functional group. Key features include:
Phenethyl cinnamate participates in various chemical reactions:
Phenethyl cinnamate exhibits antimicrobial properties, interacting with microbial cell membranes:
Phenethyl cinnamate possesses distinct physical and chemical properties:
Phenethyl cinnamate has diverse applications across multiple fields:
Phenethyl cinnamate (phenethyl 3-phenylacrylate) arises from the convergence of phenylpropanoid and aromatic amino acid metabolism in plants. Within Alnus species (Betulaceae), this ester forms via enzymatic esterification of two key precursors: cinnamic acid, derived from L-phenylalanine via phenylalanine ammonia-lyase (PAL), and phenethyl alcohol, originating from L-phenylalanine through decarboxylation and reduction steps [1] [8]. Alnus firma and A. pendula synthesize phenethyl cinnamate as a specialized metabolite, likely stored in glandular trichomes or resin ducts. These species co-produce structurally related compounds, including:
The biosynthetic pathway competes for phenylalanine precursors with other phenolic routes, as evidenced by the co-occurrence of these compound classes. Environmental stressors like herbivory or UV exposure may upregulate PAL activity, increasing phenethyl cinnamate production as a defense response [7].
Table 1: Key Precursors and Enzymes in Phenethyl Cinnamate Biosynthesis in Alnus spp.
Precursor Compound | Intermediate | Catalyzing Enzyme | Subcellular Localization |
---|---|---|---|
L-Phenylalanine | Cinnamic acid | Phenylalanine ammonia-lyase (PAL) | Cytoplasm |
L-Phenylalanine | Phenylacetaldehyde | Aromatic amino acid decarboxylase (AADC) | Cytoplasm |
Phenylacetaldehyde | Phenethyl alcohol | Alcohol dehydrogenase (ADH) | Cytoplasm |
Cinnamic acid + Phenethyl alcohol | Phenethyl cinnamate | BAHD acyltransferase | Vacuole/ER |
Honeybees (Apis mellifera) collect plant-derived phenethyl cinnamate from Alnus buds and exudates, incorporating it into propolis—a resinous hive material. This compound contributes to antifungal and antibacterial properties critical for colony immunity. Chemical analyses identify phenethyl cinnamate in propolis at concentrations up to 1.8% (w/w) in temperate regions where Alnus species dominate the flora [4] [8]. Its bioactivity stems from:
Geographical variations significantly impact composition. Propolis from Alnus-rich ecosystems (e.g., Eastern Europe) contains higher phenethyl cinnamate levels than tropical propolis types, which favor prenylated compounds from Baccharis species. This reflects plant biogeography and bee foraging ecology [4] [8].
Table 2: Phenethyl Cinnamate Occurrence in Propolis by Geographic Origin
Propolis Type | Dominant Plant Source | Phenethyl Cinnamate Concentration | Key Co-Occurring Compounds |
---|---|---|---|
Temperate (European) | Alnus glutinosa, Populus spp. | 0.9–1.8% | Pinocembrin, galangin, caffeic acid esters |
Green (Brazilian) | Baccharis dracunculifolia | Trace–0.2% | Artepillin C, drupanin, p-coumaric acid |
Red (Caribbean) | Dalbergia ecastaphyllum | 0.3–0.7% | Isoflavonoids (formononetin, medicarpin) |
Mediterranean | Conifers, Populus spp. | 0.4–1.2% | Pinobanksin, diterpenic acids |
Microbial production offers a sustainable alternative to plant extraction. Engineered Saccharomyces cerevisiae and Escherichia coli strains express heterologous enzymes to convert glucose into phenethyl cinnamate via reconstructed plant pathways. Key advances include:
Recent studies achieved >900 mg/L phenethyl cinnamate in fed-batch bioreactors using engineered S. cerevisiae expressing Alnus-derived acyltransferases. Co-expression of Petunia hybrida phenylacetaldehyde synthase further improved precursor supply [9].
Table 3: Microbial Production Performance of Phenethyl Cinnamate
Host Strain | Key Genetic Modifications | Feedstock | Titer (mg/L) | Yield (mg/g glucose) |
---|---|---|---|---|
S. cerevisiae BY4741 | AtPAL2, Ca4CL, SlADH, AAT | Glucose (40 g/L) | 128 ± 11 | 3.2 |
S. cerevisiae D452-2 | Aro4p^{k229L}, StPAR, PhAAS, AAT | Glucose (60 g/L) | 623 ± 34 | 10.4 |
E. coli BW25113 | pheA^{fbr}, aroG^{fbr}, tal, ADH6, AtAT | Glucose + L-Phe | 312 ± 22 | 7.8 |
E. coli BL21(DE3) | MsPAL, Ca4CL, SlADH, AAT | Glycerol | 198 ± 15 | 4.9 |
Abbreviations: AAT: Alnus acyltransferase; StPAR: Solanum tuberosum phenylacetaldehyde reductase; PhAAS: Petunia hybrida aromatic aldehyde synthase; MsPAL: Macrosolenus sp. PAL
Comprehensive Compound List
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 116383-34-7
CAS No.: 14476-25-6
CAS No.:
CAS No.: